1-Oxaspiro[5.6]dodecan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-oxaspiro[5.6]dodecan-4-ol |
InChI |
InChI=1S/C11H20O2/c12-10-5-8-13-11(9-10)6-3-1-2-4-7-11/h10,12H,1-9H2 |
InChI Key |
CAMIGZRUPWKWCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxaspiro 5.6 Dodecan 4 Ol and Its Derivatives
Retrosynthetic Analysis of the 1-Oxaspiro[5.6]dodecan-4-ol Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic transformations. The analysis of this compound involves strategic disconnections of its key structural features.
The most logical primary disconnection is the cleavage of the spirocyclic carbon-oxygen (C-O) bond of the tetrahydropyran (B127337) ring. This is a standard retrosynthetic step for ethers and ketals. This disconnection reveals a key precursor: a functionalized cycloheptanone (B156872) derivative. Specifically, this would be a 2-(3-hydroxypropyl)cycloheptanone. The forward reaction, or synthesis, would then involve an intramolecular cyclization, specifically a hemiacetal formation followed by reduction, or a direct spiroetherification.
A further disconnection of this acyclic precursor can be envisioned. The bond between the cycloheptanone ring and the propyl side chain can be broken. This suggests a synthesis starting from cycloheptanone and a suitable three-carbon chain, which could be introduced via alkylation of a cycloheptanone enolate with a protected 3-halopropanol or a related electrophile.
Alternatively, considering the seven-membered ring, a ring-expansion strategy could be employed. uniovi.es For instance, a suitably substituted cyclohexanone (B45756) derivative could undergo ring expansion to form the cycloheptanone ring of the key precursor. Therefore, the retrosynthesis points towards acyclic hydroxy ketones as the most direct precursors, which can be assembled from simpler, commercially available cycloalkanones and functionalized side chains.
Classical and Contemporary Approaches to the Construction of the 1-Oxaspiro[5.6]dodecane System
The construction of the 1-oxaspiro[5.6]dodecane system can be achieved through a variety of classical and modern synthetic methods. These approaches generally focus on the efficient formation of the spirocyclic ether or ketal linkage. While some methods are tailored for the broader class of spiroketals, they are often adaptable for the synthesis of spiroethers like the target compound.
Classical approaches frequently rely on acid-catalyzed cyclization of a dihydroxy ketone or a hydroxy ketone precursor. This method is straightforward but may lack stereocontrol and can sometimes be limited by the stability of the precursors or the occurrence of side reactions.
Contemporary methods have introduced a high degree of selectivity and efficiency, often employing transition-metal catalysis. rsc.org Gold, palladium, and indium catalysts, for example, have been successfully used to mediate the formation of spiroketals and spiroethers under mild conditions. researchgate.netrsc.org These modern strategies include intramolecular hydroalkoxylation of alkynols and double annulation reactions, providing rapid access to complex spirocyclic systems. researchgate.net Furthermore, syntheses starting from functionalized epoxides on one of the carbocyclic rings have proven to be a versatile entry point to related azaspiro[5.6]dodecane systems, a strategy that is conceptually applicable to the oxaspiro series. mdpi.comresearchgate.net
The pivotal step in the synthesis of the 1-oxaspiro[5.6]dodecane scaffold is the formation of the C-O bond at the spirocenter. This intramolecular cyclization can be promoted through several distinct strategies.
Acid-Catalyzed Cyclization : This is the most traditional method, involving the treatment of a precursor containing both a ketone and a distal hydroxyl group with an acid catalyst. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, which is then attacked by the intramolecular hydroxyl group to form a cyclic hemiacetal. Subsequent dehydration and/or reduction steps can lead to the final spiroether.
Intramolecular Hydroalkoxylation : Modern catalytic methods often utilize the intramolecular addition of a hydroxyl group across a carbon-carbon multiple bond. For instance, a precursor containing an alkynyl or alkenyl group can be cyclized using catalysts based on gold, platinum, or indium. researchgate.netrsc.org Gold(I) catalysts are particularly effective in activating alkynes toward nucleophilic attack by a tethered alcohol, proceeding through a vinyl gold intermediate to form the spirocyclic enol ether, which can then be reduced to the target spiroether. researchgate.net
Oxidative Cyclization : In certain contexts, oxidative processes can forge the spirocyclic system. For example, oxidative dearomatization of substituted phenols can lead to the formation of spiro-lactones and spiro-ethers. nih.gov Another approach involves the oxidative rearrangement of polycyclic precursors, a strategy observed in the biosynthesis of spiroketal-containing natural products. nih.govethz.ch
Aryne-Mediated Insertion : A novel strategy involves the insertion of arynes into a C=O bond. nih.gov This can generate unstable cycloadducts that rearrange to form various oxygen-containing heterocycles, a method that could be adapted for spirocycle synthesis. nih.gov
The presence of a stereocenter at the C4 position of this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. The synthesis of chiral spirocycles is a recognized challenge in organic chemistry. researchgate.net
Several strategies can be employed:
Catalytic Asymmetric Reactions : Chiral catalysts can be used to control the stereochemistry of key bond-forming reactions. For example, a precursor ketone could undergo asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., Ru-BINAP) to set the stereocenter of the C4-alcohol. Alternatively, the spirocyclization itself can be rendered enantioselective. The combination of a metal catalyst with a chiral ligand, such as a chiral phosphoric acid or a BINOL-derived ligand, can induce enantioselectivity in hydroalkoxylation or Michael/ketalization cascades. researchgate.net
Use of Chiral Auxiliaries : A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Substrate-Controlled Diastereoselective Reactions : If a chiral center is already present in the precursor, it can direct the formation of new stereocenters. For instance, in the synthesis of related natural products, existing stereocenters have been used to control the facial selectivity of key transformations like Claisen rearrangements. nih.gov
Enzymatic Resolutions and Desymmetrization : Enzymes can be used to selectively react with one enantiomer of a racemic mixture (resolution) or to selectively transform a prochiral substrate into a chiral product (desymmetrization), providing access to enantiopure alcohols or their precursors.
An example in the related 8-azaspiro[5.6]dodecene series demonstrated the synthesis of a diastereomerically pure amino alcohol, where the stereochemistry was assigned by comparison to literature compounds, highlighting the feasibility of achieving stereocontrol in this spirocyclic system. researchgate.net
Organometallic reagents are indispensable tools in the modern synthesis of complex molecules, including the 1-oxaspiro[5.6]dodecane system. Their utility spans from the formation of precursors to catalyzing the key spirocyclization step.
Precursor Synthesis : Classical organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are routinely used to form carbon-carbon bonds needed to assemble the acyclic precursors. For example, the addition of a Grignard reagent to an aldehyde can create a secondary alcohol, a common feature in spiroketal precursors. youtube.com
Catalytic Spirocyclization : Transition-metal complexes are at the forefront of efficient spiroannulation catalysis. Gold and palladium catalysts are particularly noteworthy. Gold(I) complexes excel at activating alkynes for intramolecular attack by alcohols. rsc.org Palladium catalysts are versatile and can be used in tandem reactions, such as a carbonylative Sonogashira coupling followed by a double annulation to construct benzannulated ethz.chethz.ch-spiroketals. researchgate.net Rhodium complexes have been employed in the asymmetric synthesis of spirochromans. researchgate.net
Below is a table summarizing the application of various organometallic systems in the synthesis of spiroethers and related spiroketals.
| Metal/Reagent | Role/Reaction Type | Substrate Example | Product Type | Reference |
| Gold (Au) | Catalytic Intramolecular Hydroalkoxylation | Alkynols, Propargyl Acetonides | Spiroketals, Spiroethers | rsc.org, researchgate.net, rsc.org |
| Palladium (Pd) | Catalytic Carbonylative Sonogashira/Annulation | o-Iodophenols and Terminal Alkynols | Benzannulated ethz.chethz.ch-Spiroketals | researchgate.net |
| Indium (In) | Catalytic Double Intramolecular Hydroalkoxylation | o-(Hydroxyalkynyl)benzyl Alcohols | Benzannulated Spiroketals | researchgate.net |
| Rhodium (Rh) | Catalytic Asymmetric [4+2] Cycloaddition | Diarylideneketones and Organoboronic Acids | Spirobichromans | researchgate.net |
| Grignard (RMgX) | C-C Bond Formation (Precursor Synthesis) | Aldehydes, Ketones | Secondary/Tertiary Alcohols | youtube.com |
The efficiency and selectivity of spiroether and spiroketal synthesis have been significantly enhanced by the development of advanced catalytic systems. These systems can be broadly categorized into transition-metal catalysis, acid catalysis, and biocatalysis.
Transition-metal catalysis is currently the most dynamic area of research. Gold catalysts, in particular, have emerged as a powerful tool for synthesizing spiroketals from precursors like dihydroxyalkynes under very mild conditions. rsc.orgrsc.org The high affinity of gold(I) for alkynes facilitates a facile intramolecular hydroalkoxylation. rsc.org Palladium, rhodium, and indium-based catalysts also enable unique and efficient transformations to access diverse spirocyclic scaffolds. researchgate.net
Brønsted and Lewis acids remain relevant, especially in industrial applications. Strong acids like triflimide (Tf₂NH) can be combined with metal catalysts to promote efficient Michael/ketalization reactions. researchgate.net
Biocatalysis offers an environmentally friendly and highly selective alternative. In nature, enzymes like flavin-dependent monooxygenases are responsible for constructing complex spiroketal structures through remarkable oxidative rearrangement reactions, controlling the redox state and stereochemistry with high precision. nih.govethz.ch
The table below compares different catalytic approaches.
| Catalyst Type | Catalyst Example | Reaction | Advantages | Disadvantages | Reference |
| Transition Metal | AuCl₃, [Ph₃PAuCl]/AgSbF₆ | Intramolecular Hydroalkoxylation | High efficiency, mild conditions, functional group tolerance | Cost of precious metals | rsc.org, rsc.org |
| Transition Metal | PdCl₂(PPh₃)₂, CuI | Carbonylative Annulation | Tandem reaction efficiency, good diastereoselectivity | Requires CO gas, catalyst complexity | researchgate.net |
| Lewis/Brønsted Acid | Tf₂NH, Copper(II)-BOX | Asymmetric Michael/Ketalization | Access to chiral products, uses cheaper metals | May require specific chiral ligands | researchgate.net |
| Enzymatic | Flavin-dependent Monooxygenase (e.g., GrhO5) | Oxidative Rearrangement | High stereoselectivity, green chemistry | Substrate specificity, enzyme availability | nih.gov, ethz.ch |
Reaction Mechanisms in the Synthesis of this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The mechanism for forming the 1-oxaspiro[5.6]dodecane core varies significantly with the chosen synthetic method.
Acid-Catalyzed Spiroketalization Mechanism : In a classical acid-catalyzed cyclization of a hydroxy-ketone precursor, the mechanism proceeds as follows:
Protonation of the carbonyl oxygen by the acid catalyst (e.g., H₃O⁺) to form a resonance-stabilized oxocarbenium ion.
Intramolecular nucleophilic attack by the tethered hydroxyl group onto the activated carbonyl carbon.
Deprotonation of the resulting oxonium ion to yield a neutral cyclic hemiacetal.
If the goal is a spiroether from a diol precursor, a subsequent protonation of the remaining hydroxyl group, elimination of water to form an endocyclic oxocarbenium ion, and final attack by the spiro-tethered alcohol completes the cyclization.
Gold-Catalyzed Hydroalkoxylation Mechanism : The synthesis of a spiro-enol ether from an alkynol precursor using a gold(I) catalyst typically follows this pathway:
Coordination of the cationic gold(I) species to the alkyne (π-activation), making it highly electrophilic.
Intramolecular attack of the hydroxyl group on the activated alkyne. This can proceed via an exo or endo cyclization pathway, which determines the size of the resulting ring.
The attack results in the formation of a vinyl-gold intermediate.
Protodeauration (cleavage of the C-Au bond by a proton source) releases the spirocyclic enol ether product and regenerates the gold catalyst. researchgate.net
Enzymatic Spiroketal Formation Mechanism : The biosynthesis of rubromycin provides a fascinating example of enzymatic spiroketal formation. nih.govethz.ch Here, a flavoprotein monooxygenase (GrhO5) catalyzes a complex oxidative rearrangement of a polycyclic aromatic precursor. The mechanism involves several controlled steps within the enzyme's active site, including quinone reduction, ortho-hydroxylation, retro-aldol condensations, and redox tailoring to steer the substrate through a cascade of transformations, ultimately forming the stable spiroketal pharmacophore. nih.gov This intricate enzymatic control prevents the formation of undesired shunt products. nih.gov
Mechanistic Pathways of Spirocyclic Ring Closure
The formation of the 1-oxaspiro[5.6]dodecane skeleton typically proceeds through an intramolecular cyclization of a precursor containing both a nucleophilic hydroxyl group and an electrophilic center. One common strategy involves the acid-catalyzed rearrangement of a spiro-epoxide. This reaction, known as the House-Meinwald rearrangement, can lead to ring expansion and the formation of α-arylated cycloalkanones. nih.gov
Another key mechanistic pathway involves the acid-catalyzed spiroketalization of a dihydroxy ketone precursor. This process is often reversible and can lead to a mixture of isomers. researchgate.net The thermodynamic stability of the resulting spiroketal, which is influenced by the anomeric effect and steric interactions, often dictates the major product. thieme-connect.deresearchgate.net The anomeric effect stabilizes a conformation where the lone pairs on the ring oxygens are anti-periplanar to the adjacent C-O bonds, a configuration that is most favorable when the oxygens are in a bis-axial arrangement. researchgate.net
In some cases, the cyclization can be initiated by the opening of an epoxide ring by an internal hydroxyl group. This intramolecular attack can be catalyzed by acids or Lewis acids. nih.govnih.gov The regioselectivity of the epoxide opening is a crucial factor in determining the final ring size of the spiroketal.
Computational methods, such as the ZStruct technique, have been employed to investigate the mechanistic pathways of iron(III) chloride-catalyzed metathesis reactions, which can also be applied to understand spirocycle formation. umich.edu These methods allow for the combinatorial generation and quantum chemical evaluation of possible reaction pathways. umich.edu
Stereochemical Control in Key Synthetic Steps
Achieving stereocontrol in the synthesis of this compound and its derivatives is paramount, as the biological activity of such compounds is often dependent on their specific stereochemistry. Several strategies have been developed to address this challenge.
One approach involves the use of chiral pool starting materials. For instance, 2-deoxy-D-ribose has been utilized as a chiral precursor to access epoxides with the desired stereochemistry for the synthesis of spiroketal alkaloids. chemrxiv.org
Another powerful strategy is substrate-controlled synthesis, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, the stereoselective epoxidation of a C1-alkylglycal can set the stereocenter at the anomeric carbon, which then directs the subsequent spirocyclization. nih.gov
Reagent-controlled methods also play a crucial role. The use of specific Lewis acids, such as titanium(IV) isopropoxide, can mediate kinetic spirocyclization of glycal epoxides with retention of configuration at the anomeric carbon, a process that is otherwise challenging to achieve due to the thermodynamic preference for inversion products. nih.gov This control is thought to arise from the Lewis acid acting as a non-covalent tether between the epoxide oxygen and the sidechain hydroxyl group, delivering the nucleophile to a specific face of the anomeric carbon. nih.gov
Furthermore, aldol (B89426) reactions and the reduction of hydroxy-ketones can be employed to control the stereochemistry of the acyclic precursor, which then translates to the stereochemistry of the final spiroketal. rsc.org The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of these transformations.
The table below summarizes some key synthetic transformations and the methods used to control stereochemistry.
| Reaction Type | Stereochemical Control Method | Key Reagents/Conditions | Outcome | Reference |
| Spirocyclization | Reagent-controlled | Ti(Oi-Pr)4 | Retention of configuration at anomeric carbon | nih.gov |
| Spirocyclization | Substrate-controlled | Stereoselective epoxidation of C1-alkylglycal | Dictates stereochemistry at anomeric carbon | nih.gov |
| Spiroketalization | Chiral Pool Synthesis | 2-deoxy-D-ribose | Access to specific epoxide stereoisomers | chemrxiv.org |
| Aldol Reaction/Reduction | Substrate-controlled | Various | Control of syn- or anti-stereochemistry | rsc.org |
Epoxide Ring-Opening Reactions in Spirocycle Construction
Epoxide ring-opening reactions are a versatile and widely used method for the construction of the 1-oxaspiro[5.6]dodecane scaffold and other spiroketals. nih.gov Epoxides are highly reactive three-membered rings due to significant ring strain, making them susceptible to nucleophilic attack. nih.gov This reactivity can be harnessed to form the spirocyclic system through intramolecular cyclization.
The general strategy involves a precursor molecule containing both an epoxide and a nucleophilic group, typically a hydroxyl group. The ring-opening can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide an even better electrophile. The internal hydroxyl group can then attack one of the epoxide carbons. For asymmetric epoxides, the attack generally occurs at the more substituted carbon, proceeding through a mechanism with partial SN1 character. libretexts.org Lewis acids, such as titanium(IV) isopropoxide, can also be used to promote this transformation and can offer a high degree of stereocontrol. nih.gov
Base-Catalyzed Ring Opening: Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the epoxide in an SN2 fashion. For asymmetric epoxides, the attack typically occurs at the less sterically hindered carbon. libretexts.org
The regioselectivity of the epoxide ring-opening is a critical factor that determines the size of the resulting heterocyclic ring. In the context of synthesizing 1-oxaspiro[5.6]dodecanes, the precursor must be designed such that the intramolecular attack leads to the formation of the desired seven-membered oxepane (B1206615) ring.
Recent research has demonstrated the synthesis of spirocyclic derivatives based on the 8-oxaspiro[5.6]dodecane scaffold where the key step is the opening of an epoxide ring. researchgate.netpreprints.org For instance, epoxide 1 can be opened with an azide (B81097) anion to form the corresponding azide, which can then be further elaborated. preprints.orgmdpi.com Similarly, the reaction of an epoxide with adenine (B156593) has been used to synthesize derivatives of 8-azaspiro[5.6]dodecan-1-ol. researchgate.netresearchgate.net
The table below provides examples of epoxide ring-opening reactions used in the synthesis of spirocyclic systems.
| Starting Material | Nucleophile/Reagent | Product Type | Reference |
| Glycal Epoxide | Internal Hydroxyl/Ti(Oi-Pr)4 | Spiroketal | nih.gov |
| 8-Heterospiro[5.6]dodec-10-ene Epoxide | Adenine | 8-Azaspiro[5.6]dodec-10-en-1-ol derivative | researchgate.netresearchgate.net |
| Epoxide 1 | Azide anion | Azide derivative for further synthesis | preprints.orgmdpi.com |
| 2,3-Epoxy Alcohols | Diarylborinic acids/halide salt | Rearranged β-hydroxycarbonyl compounds | researchgate.net |
Stereochemical and Conformational Analysis of 1 Oxaspiro 5.6 Dodecan 4 Ol
Elucidation of Stereoisomeric Forms of 1-Oxaspiro[5.6]dodecan-4-ol
The structure of this compound contains two stereogenic centers: the spiro carbon (C5) and the carbon bearing the hydroxyl group (C4). This gives rise to a possibility of four stereoisomers, which exist as two pairs of enantiomers.
The absolute configuration at these centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The four stereoisomers are therefore:
(4R, 5R)-1-Oxaspiro[5.6]dodecan-4-ol
(4S, 5S)-1-Oxaspiro[5.6]dodecan-4-ol
(4R, 5S)-1-Oxaspiro[5.6]dodecan-4-ol
(4S, 5R)-1-Oxaspiro[5.6]dodecan-4-ol
The relationship between these stereoisomers is summarized in the table below.
| Stereoisomer | Relationship to (4R, 5R) |
| (4S, 5S)-1-Oxaspiro[5.6]dodecan-4-ol | Enantiomer |
| (4R, 5S)-1-Oxaspiro[5.6]dodecan-4-ol | Diastereomer |
| (4S, 5R)-1-Oxaspiro[5.6]dodecan-4-ol | Diastereomer |
The synthesis of specific stereoisomers typically requires stereoselective synthetic methods. For instance, the stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved, and the relative stereochemistry of the products was determined using 2D NMR and X-ray spectroscopic techniques. beilstein-journals.org Similar principles of stereoselective synthesis would be applicable to obtain specific stereoisomers of this compound.
Conformational Preferences of the Spiro[5.6]dodecane Ring System
The six-membered tetrahydropyran (B127337) ring typically adopts a stable chair conformation to minimize torsional and angular strain. However, the seven-membered cycloheptane (B1346806) ring is more flexible and can exist in several low-energy conformations, with the twist-chair and chair conformations being the most prevalent.
Computational studies and experimental data from related systems, such as tetraoxaspiro[5.6]dodecane diamines, have shown that the seven-membered ring predominantly adopts a twist-chair conformation . nih.govrsc.org This preference is attributed to a reduction in transannular steric interactions and torsional strain compared to a pure chair or boat conformation. A detailed structural analysis of N,N'-bis(phenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines revealed that the seven-membered tetraoxepane ring consistently adopts a twist-chair conformation in the solid state. nih.gov
The table below summarizes the conformational preferences observed in related spiro[5.6]dodecane systems.
| Compound Family | Ring System | Predominant Conformation of 7-Membered Ring | Reference |
| Tetraoxaspiro[5.6]dodecane diamines | Tetraoxepane | Twist-chair | nih.govrsc.org |
It is therefore highly probable that the cycloheptane ring in this compound also favors a twist-chair conformation.
The presence and orientation of the hydroxyl group at the C4 position on the tetrahydropyran ring can significantly influence the conformational equilibrium of the entire spiro system. The hydroxyl group can exist in either an axial or an equatorial position.
The relative stability of the axial versus equatorial orientation is governed by a combination of factors:
Steric Interactions: An axial hydroxyl group may experience 1,3-diaxial interactions with other axial substituents or with the cycloheptane ring, which can be destabilizing.
Intramolecular Hydrogen Bonding: An axial hydroxyl group may be able to form an intramolecular hydrogen bond with the ether oxygen of the tetrahydropyran ring. This interaction can stabilize the axial conformation.
Anomeric Effect: The lone pairs on the ether oxygen can interact with the antibonding orbital (σ*) of the C4-O bond (exo-anomeric effect). This stereoelectronic effect generally favors an axial orientation of the substituent at the anomeric carbon (C4 in this case).
Studies on related 1,7-dioxaspiro[5.5]undecane systems have demonstrated the profound impact of anomeric effects on conformational preferences. mst.edu While this compound is not a spiroketal, similar stereoelectronic principles apply. The balance of these effects will determine the preferred conformation of the tetrahydropyran ring and the orientation of the hydroxyl group.
Advanced Spectroscopic Techniques in Stereochemical Assignment and Conformational Dynamics
The unambiguous determination of the stereochemistry and conformational preferences of complex molecules like this compound relies heavily on advanced spectroscopic techniques.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex stereochemical relationships and conformational details of spirocyclic compounds. beilstein-journals.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide crucial information.
COSY and HSQC/HMBC: These experiments are used to establish the connectivity of protons and carbons within the molecule, confirming the basic carbon skeleton.
In a study on the synthesis of substituted 8-azaspiro[5.6]dodec-10-ene derivatives, 2D NMR spectroscopy was instrumental in assigning the stereochemistry of the products. researchgate.netmdpi.com
The table below illustrates the type of data that can be obtained from 2D NMR for a hypothetical stereoisomer of this compound.
| 2D NMR Experiment | Information Obtained |
| COSY | 1H-1H spin-spin coupling correlations, establishing proton connectivity. |
| HSQC | Direct 1H-13C correlations, assigning carbon chemical shifts to their attached protons. |
| HMBC | Long-range 1H-13C correlations (over 2-3 bonds), confirming the carbon skeleton and connectivity across the spiro junction. |
| NOESY/ROESY | Through-space 1H-1H correlations, providing information on the relative stereochemistry and conformation (e.g., axial/equatorial orientation of the hydroxyl group). |
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration and solid-state conformation of a molecule. acs.org By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms.
For chiral molecules like this compound, X-ray crystallography can be used to determine the absolute stereochemistry at the C4 and C5 centers, typically by using anomalous dispersion effects if a heavy atom is present in the structure or by co-crystallization with a chiral auxiliary of known absolute configuration.
In the synthesis of substituted 8-azaspiro[5.6]dodecan-10-ene derivatives, the structure of one of the final compounds was confirmed by X-ray diffraction analysis, providing unambiguous proof of its stereochemistry. researchgate.net Similarly, the crystal structures of several tetraoxaspiro[5.6]dodecane diamines have been determined, revealing the twist-chair conformation of the seven-membered ring. nih.govrsc.org
The following table presents hypothetical crystallographic data for a stereoisomer of this compound, illustrating the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (Å3) | 1290 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.15 |
Computational and Theoretical Investigations of 1 Oxaspiro 5.6 Dodecan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of molecules. For oxaspiro compounds, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost.
Methods and Basis Sets: Commonly used DFT functionals for studying organic molecules include B3LYP and M06-2X. These are often paired with Pople-style basis sets like 6-31G(d) or 6-31+G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, particularly around heteroatoms like oxygen.
Key Investigated Properties:
Optimized Geometries: Calculations determine the lowest energy three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: These calculations confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and can be used to predict infrared (IR) spectra.
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy can be calculated to assess the relative stability of different isomers or conformers. For instance, the stability of various spiroketal diastereomers can be compared to predict the thermodynamically favored product in a synthesis. nih.gov
Electronic Properties: The distribution of electrons is analyzed through calculations of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. These properties are crucial for predicting reactivity.
Illustrative Data for a Model Spiroketal System: To illustrate the type of data generated, the following table presents hypothetical relative energies for different conformers of a generic oxaspirocycle, as would be calculated using DFT.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Axial-Axial | 0.00 | -60.5 | 75.3 |
| Axial-Equatorial | 1.20 | 175.2 | 14.7 |
| Equatorial-Equatorial | 2.50 | -178.9 | 10.0 |
This table is illustrative and does not represent actual data for 1-Oxaspiro[5.6]dodecan-4-ol.
Molecular Dynamics Simulations of the Conformational Landscape
While quantum chemical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations offer a dynamic view of their behavior over time. mdpi.comnih.gov This is particularly important for flexible molecules like this compound, which can exist in multiple conformations.
Simulation Protocol: An MD simulation starts with a defined initial structure, which is then subjected to the forces described by a chosen force field (e.g., AMBER, CHARMM, or OPLS for organic molecules). The system's evolution is tracked by solving Newton's equations of motion over a series of small time steps, generating a trajectory of atomic positions and velocities.
Insights from MD Simulations:
Conformational Sampling: MD simulations can explore the potential energy surface of the molecule, identifying the most stable and frequently accessed conformations. mdpi.com
Flexibility and Dynamics: The simulations reveal the flexibility of different parts of the molecule, such as ring puckering and the rotation of substituent groups.
Solvent Effects: By including explicit solvent molecules in the simulation box, the influence of the environment on conformational preferences can be studied.
The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for key dihedral angles, showing the probability of finding the molecule in a particular conformation.
Theoretical Studies on Reaction Pathways and Transition States Relevant to this compound
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, such as the formation of the oxaspirocyclic core. openstax.orgmasterorganicchemistry.com These studies involve mapping the potential energy surface that connects reactants to products.
Methodology:
Locating Transition States: The highest energy point along the minimum energy reaction path is the transition state (TS). Computational algorithms are used to locate this first-order saddle point on the potential energy surface. A key characteristic of a TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species.
Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), a crucial parameter for predicting reaction rates.
For the acid-catalyzed spiroketalization to form an oxaspirocycle, computational studies can distinguish between different possible mechanisms, such as a stepwise pathway involving a discrete oxocarbenium ion intermediate or a concerted process. acs.orgnih.gov DFT calculations at levels like M06-2X/6-31+G(d) have been used to investigate these mechanisms, revealing that some spiroketalizations proceed through a "one-step, two-stage" mechanism with a transient, "hidden" oxocarbenium intermediate. nih.gov
Example Data for a Model Spiroketalization Reaction:
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.00 | Hydroxy-enol ether + H+ |
| Transition State 1 (Protonation) | +5.2 | Proton transfer to the enol ether |
| Intermediate (Oxocarbenium ion) | +2.1 | A transient or "hidden" intermediate |
| Transition State 2 (Cyclization) | +12.5 | Nucleophilic attack of the hydroxyl group |
| Product | -8.7 | Protonated spiroketal |
This table presents hypothetical data for a model reaction to illustrate the concept.
Stereoelectronic Effects within the Oxaspiro[5.6]dodecane Scaffold
The conformation and stability of oxaspirocycles are heavily influenced by stereoelectronic effects, most notably the anomeric effect. chemtube3d.com This effect describes the tendency of an electronegative substituent at the anomeric carbon (the spiro center in this case) to adopt an axial orientation, which is counterintuitive from a purely steric perspective.
The Anomeric Effect in Spiroketals: The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between the lone pair of one of the ring oxygens and the antibonding (σ*) orbital of the C-O bond of the other ring. mdpi.com In a spiroketal, the conformation that maximizes these interactions is often the most stable. For a [5.6] spiroketal system, this would involve specific puckering of both the five-membered and six-membered rings to allow for anti-periplanar alignment of the interacting orbitals.
Computational Analysis of Stereoelectronic Effects:
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to quantify the strength of these hyperconjugative interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a donor orbital (like an oxygen lone pair) to an acceptor orbital (like a C-O σ* orbital). lew.roiau.ir
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides an alternative perspective, analyzing the topology of the electron density to understand bonding and non-covalent interactions. mdpi.com
Computational studies on model spiroketals have shown that the double anomeric effect, where two such stabilizing interactions are present, can significantly lower the energy of a particular conformer, making it the dominant species at equilibrium. nih.gov
Structure-Activity Relationship (SAR) Studies via Molecular Modeling (Mechanistic Focus)
For oxaspiro compounds that exhibit biological activity, molecular modeling techniques are employed to understand their structure-activity relationships (SAR) at a mechanistic level. mdpi.comresearchgate.net These studies aim to explain how the three-dimensional structure of the molecule and its electronic properties relate to its interaction with a biological target, such as an enzyme or receptor.
Key Modeling Techniques:
Molecular Docking: This technique predicts the preferred orientation of a ligand (the oxaspiro compound) when bound to a target protein. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions).
Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate physicochemical properties of a series of compounds with their biological activity. These properties, known as molecular descriptors, can be calculated computationally and include parameters related to size, shape, lipophilicity, and electronic character.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model can then be used to screen virtual libraries for new potential drug candidates.
For a hypothetical bioactive this compound derivative, molecular docking could be used to predict its binding mode in an enzyme's active site. The model might reveal that the hydroxyl group acts as a hydrogen bond donor, while the spirocyclic core makes favorable van der Waals contacts with hydrophobic residues. This information is critical for designing more potent and selective analogs.
Reactivity and Functionalization of 1 Oxaspiro 5.6 Dodecan 4 Ol
Chemical Transformations of the Alcohol Functionality
The secondary hydroxyl group is a prime site for functionalization, allowing for modifications that can alter the molecule's physical and chemical properties.
The secondary alcohol in 1-Oxaspiro[5.6]dodecan-4-ol can be readily oxidized to the corresponding ketone, 1-Oxaspiro[5.6]dodecan-4-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Common methods for the oxidation of secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). In the broader context of spirocyclic ethers, oxidation reactions are crucial. For instance, the oxidation of related epoxy alcohols with reagents like pyridinium dichromate (PDC) has been shown to produce the corresponding epoxy ketone in high yield. nih.gov Similarly, oxidative spiroannulation of phenolic propanoic acids using oxidants like [Bis(trifluoroacetoxy)iodo]benzene (PIFA) can generate spirolactones, highlighting the utility of oxidation in constructing complex spirocyclic systems. mdpi.com
The reverse reaction, the reduction of the corresponding ketone (1-Oxaspiro[5.6]dodecan-4-one), would yield this compound. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of a related unsaturated ester with diisobutylaluminium hydride (DIBAL-H) to produce an allylic alcohol demonstrates a common reduction strategy applied to similar molecular frameworks. nih.gov
Table 1: Summary of Potential Oxidation/Reduction Reactions
| Reaction Type | Reagent Examples | Product |
|---|---|---|
| Oxidation | PCC, DMP, Swern Oxidation | 1-Oxaspiro[5.6]dodecan-4-one |
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be accomplished by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through other methods like O-alkylation.
These transformations are fundamental in the synthesis of complex natural products and medicinal chemistry scaffolds. For example, in synthetic routes toward complex molecules like Saudin, a highly oxygenated diterpene, the protection of a primary alcohol as a tert-butyldiphenylsilyl (TBDPS) ether and the subsequent formation of an allylic triflate from an alcohol highlight the importance of such functionalizations. nih.gov In other synthetic endeavors, intermolecular O-arylation has been achieved between a tertiary alcohol and an aryl bromide using a palladium catalyst, demonstrating the feasibility of forming complex aryl ethers from alcohol precursors within intricate molecular structures. acs.org
Table 2: Potential Esterification and Etherification Reactions
| Reaction Type | Reagent Examples | Functional Group Formed |
|---|---|---|
| Esterification | Acyl Chloride, Carboxylic Acid + DCC | Ester |
| Etherification | Alkyl Halide + NaH (Williamson) | Ether |
Reactions Involving the Cyclic Ether Moiety
The tetrahydropyran (B127337) ring within the spirocyclic system is generally stable but can participate in specific reactions, particularly ring-opening, which can lead to a diverse array of new chemical structures.
The cyclic ether moiety of this compound can be cleaved under specific conditions. Acid-catalyzed ring-opening, often with strong nucleophiles, can lead to the formation of di-functionalized cycloheptane (B1346806) derivatives. Reductive ring-opening is another important pathway. For instance, the reductive opening of epoxides, which are related three-membered cyclic ethers, using reagents like titanocene (B72419) complexes has been studied to understand the factors determining regioselectivity. lookchem.com
In related systems, the ring-opening of spiro-epoxides with nucleophiles like amines or azides is a common strategy for generating functionalized spirocyclic amino alcohols or azido (B1232118) alcohols. acs.orgmdpi.com These reactions often proceed with high regioselectivity. researchgate.net The unimolecular decomposition of cyclic ethers can also proceed via pericyclic ring-opening reactions, which are competitive at lower temperatures and can lead to unsaturated alcohol products.
Spirocyclic ethers are considered privileged scaffolds in medicinal chemistry as they present functional groups in a well-defined three-dimensional arrangement. nih.gov The derivatization of these structures is key to exploring their potential in drug discovery and materials science. researchgate.net
Strategies for modification can be diverse. Copper-catalyzed annulation and alkene transposition cascades have been developed to synthesize complex spirocyclic ethers from simple alkenols, with the resulting products containing alkene residues that are amenable to further diversification. acs.org In other examples, a spirocyclic template was functionalized by epoxidation of a double bond, followed by the addition of various amines to the epoxide, leading to a library of novel spirocyclic amino alcohols. acs.org The replacement of the ether oxygen with a nitrogen atom to create an azaspirocycle provides an additional point for functionalization, as demonstrated in the synthesis of derivatives based on an 8-azaspiro[5.6]dodecane scaffold. mdpi.comresearchgate.netresearchgate.netpreprints.org
Mechanistic Studies of this compound Reactivity
While specific mechanistic studies on this compound are not available, the mechanisms of its characteristic reactions can be understood from studies of analogous systems.
The reactivity of cyclic ethers during combustion, for example, involves complex reaction pathways including H-abstraction, unimolecular decomposition, and concerted pericyclic reactions. Computational studies on the ring-opening of epoxides have provided insight into the structure and energies of transition states, helping to understand the factors that control regioselectivity. lookchem.comresearchgate.net For instance, studies on the regioselectivity of the epoxide ring-opening reaction of a derivative of oxaspiro[bicyclo[4.1.0]heptane-2,3'-oxepine] with adenine (B156593) showed the formation of only one regioisomer, highlighting the high degree of control possible in these reactions. researchgate.net The mechanism of oxidative dearomatizing cyclization, another method to form spirocycles, has also been a subject of investigation. researchgate.net These related studies provide a foundational understanding of the likely mechanistic pathways governing the reactivity of this compound.
Biological Relevance and Mechanistic Studies of 1 Oxaspiro 5.6 Dodecan 4 Ol Analogues
Exploration of the 1-Oxaspiro[5.6]dodecane Core as a Privileged Motif in Bioactive Compounds
The 1-oxaspiro[5.6]dodecane scaffold, a key structural feature, is found in a variety of naturally occurring and synthetic compounds that exhibit significant biological activity. In nature, this spirocyclic unit is present in meroterpenoids, which are hybrid natural products. nih.govmdpi.com For instance, certain meroterpenoids isolated from Eucalyptus robusta contain a 1-oxaspiro[5.6]dodecane core formed through an unusual cyclization involving the C-14 of an aromadendrane moiety. nih.govresearchgate.net These natural products have demonstrated notable antifungal properties. researchgate.net
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. The 8-oxaspiro[5.6]dodecane backbone, an analogue of the core structure, has been identified as such a privileged motif. preprints.org This is attributed to its diverse biological activities and the key structural features of spirocyclic heterocycles, which include the potential for selective and independent functionalization, controlled conformational behavior of the bicyclic nucleus, and pronounced chelating properties. preprints.org Researchers have actively explored derivatives of this core for a range of therapeutic applications, including anticancer and antiviral agents. preprints.orgresearchgate.net The structural rigidity and three-dimensional nature of the spirocyclic system are increasingly utilized in medicinal chemistry to enhance potency and selectivity for biological targets. rsc.org
In Vitro Biological Target Identification and Interaction Mechanisms for Analogues
Analogues of 1-oxaspiro[5.6]dodecane have been synthesized and evaluated against a wide array of biological targets, demonstrating the versatility of this spirocyclic core. Detailed in vitro studies have successfully identified specific enzymes and receptors with which these compounds interact.
One significant area of research has been the development of spirocyclic ligands for sigma (σ) receptors , which are implicated in various central nervous system disorders. acs.org Spirocyclic 3-(3-fluoropropyl)-2-benzofurans, for example, have shown exceptionally high affinity and selectivity for the σ1 receptor. acs.org Similarly, novel spirocyclic-2,6-diketopiperazine derivatives have also been synthesized and studied for their binding to sigma receptors. researchgate.netdntb.gov.ua
Another key target is the Neuropeptide Y5 receptor (NPY Y5R) , an important mediator in the regulation of food intake. nih.gov A series of spirocyclic derivatives were designed and assessed as NPY Y5R antagonists for potential use in treating obesity, with some analogues showing high binding affinity in the nanomolar range. nih.gov
In the field of epigenetics, spirocyclic derivatives of tranylcypromine (B92988) have been identified as potent inhibitors of Lysine-specific demethylase 1 (LSD1) , an enzyme involved in transcriptional regulation and a target for cancer therapy. rsc.orgrsc.org These analogues exhibit significantly improved potency compared to the parent compound. rsc.orgrsc.org
Furthermore, spirocyclic compounds have been developed as inhibitors for several other enzymes:
Acetyl-CoA carboxylase (ACC) : A novel series of spirocyclic-diamine based compounds were discovered as inhibitors of ACC, a key enzyme in fatty acid synthesis. nih.gov
Urease : Spiro-pyrimidinone-barbituric acid derivatives have been tested for their urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria. brieflands.com
Poly (ADP-ribose) polymerase-1 (PARP-1) : Benzo-spirocyclic derivatives have been designed as potent PARP-1 inhibitors, a class of drugs used in cancer treatment. researchgate.net
Protein tyrosine phosphatase 1B (PTP1B) : Meroterpenoids from Eucalyptus robusta that feature the 1-oxaspiro[5.6]dodecane skeleton have been identified as significant inhibitors of PTP1B, a target for diabetes and obesity. nih.govmdpi.com
Nicotinamide N-methyltransferase (NNMT) : A set of spirocyclic derivatives based on 8-oxaspiro[5.6]dodecane were synthesized and evaluated for their potential as anticancer agents by targeting NNMT. preprints.orgresearchgate.netresearchgate.net
Beyond enzyme inhibition, analogues have shown promise as antimicrobial and antiviral agents. Meroterpenoids containing the 1-oxaspiro[5.6]dodecane core displayed significant antifungal activity against Candida glabrata. researchgate.net Additionally, derivatives of 8-oxaspiro[5.6]dodecane have demonstrated antiviral activity against Herpes Simplex Virus 1 (HSV-1) and Cytomegalovirus (CMV). preprints.org
| Analogue Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Spiro[ researchgate.netbenzofuran-1,4′-piperidines] | Sigma-1 (σ1) Receptor | Neurological Disorders | acs.org |
| Spirocyclic-2,6-diketopiperazines | Sigma (σ) Receptors | Neurological Disorders | researchgate.net |
| Spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine) derivatives | Neuropeptide Y5 Receptor (NPY Y5R) | Obesity | nih.gov |
| Spirocyclic tranylcypromine derivatives | Lysine-specific demethylase 1 (LSD1) | Cancer | rsc.orgrsc.org |
| Spirocyclic-diamines | Acetyl-CoA Carboxylase (ACC) | Metabolic Disorders | nih.gov |
| Spiro-pyrimidinone-barbituric acids | Urease | Infectious Diseases | brieflands.com |
| Benzo-spirocyclic derivatives | Poly (ADP-ribose) polymerase-1 (PARP-1) | Cancer | researchgate.net |
| Natural Meroterpenoids | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | nih.govmdpi.com |
| 8-Oxaspiro[5.6]dodecane derivatives | Nicotinamide N-methyltransferase (NNMT) | Cancer | preprints.orgresearchgate.net |
| Natural Meroterpenoids | Candida glabrata (whole cell) | Antifungal | researchgate.net |
| 8-Oxaspiro[5.6]dodecane derivatives | HSV-1, CMV (whole virus) | Antiviral | preprints.org |
Mechanistic Studies of Enzyme Inhibition and Receptor Binding by Spirocyclic Derivatives
Mechanistic studies provide insight into how these spirocyclic analogues exert their biological effects at a molecular level. For inhibitors of LSD1 , the spiro ring system introduces a conformational restriction to the tranylcypromine scaffold. rsc.orgrsc.org This rigidification is believed to be beneficial for inhibitory activity against LSD1 and enhances selectivity over related enzymes such as monoamine oxidase A (MAO-A). rsc.org
In the case of urease inhibition , docking studies of spiro-pyrimidinone-barbituric acid derivatives have suggested a specific binding mode. brieflands.com It is proposed that one of the carbonyl groups on the spiro molecule coordinates with the two nickel ions present in the enzyme's active site, while other parts of the molecule form hydrogen bonds with key active-site residues. brieflands.com
For PARP-1 inhibitors , the novel and stereospecific structure of certain tetrahydropyridophthalazinone analogues, which feature dual chiral centers embedded in the spiro system, enables extensive and unique binding interactions with the PARP1 and PARP2 proteins. researchgate.net These interactions are crucial for their high inhibitory potency. researchgate.net
The design of ACC inhibitors was guided by mimicking the structural rigidity and hydrogen-bonding pattern observed in the co-crystal structure of a known spirochromanone inhibitor, leading to the discovery of a novel series of spirocyclic-diamine based inhibitors. nih.gov
Regarding receptor binding, N-benzyl derivatives of spiro[ researchgate.netbenzofuran-1,4′-piperidines] have demonstrated extraordinarily high affinity for the σ1 receptor , with K_i values in the low nanomolar range, and excellent selectivity (over 600-fold) against the σ2 subtype. acs.org This high affinity and specificity underscore the potential of this spirocyclic core for developing targeted neuroimaging agents. acs.org
Structure-Biological Activity Relationship (SAR) Insights at a Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. Research on analogues of 1-oxaspiro[5.6]dodecane has yielded several key SAR insights.
For the LSD1 inhibitors , stereochemistry plays a significant role. The trans-isomer of a spirocyclic tranylcypromine analogue was found to be five times more potent than the corresponding cis-isomer. rsc.org Further SAR exploration revealed that structural modifications on the amino group and the benzene (B151609) ring of the dihydroindene moiety could lead to even more potent compounds. rsc.org
In the series of urease inhibitors , the nature of the heteroatom in the pyrimidine (B1678525) ring was important. Derivatives containing an oxygen atom (pyrimidinones) were generally found to be more potent inhibitors than their sulfur-containing counterparts (pyrimidinethiones). brieflands.com This suggests the oxygen atom may play a key role in the interaction with the enzyme's active site. brieflands.com
SAR analysis of antiviral 8-oxaspiro[5.6]dodecane derivatives revealed several critical structural features for activity against HSV-1 and CMV. preprints.org The presence of a double bond within the oxepane (B1206615) ring and a trans-aminoethyl fragment were found to be typical features of active compounds. Furthermore, a hydroxyl group in the α-position to the spirocyclic carbon is considered a critical prerequisite for antiviral activity. Modifications to the amino group were also shown to enhance the antiviral potency of these compounds. preprints.org
For a series of PARP-1 inhibitors , MTT assay results indicated that compound 10b, an erythrina derivative with a 1,2,3-triazole moiety, had the most potent anti-proliferative activity against A549 lung cancer cells. researchgate.net Western blot analysis confirmed that another derivative, R8e, could effectively inhibit the biosynthesis of PAR, demonstrating its potential as a lead compound for developing novel amide PARP-1 inhibitors. researchgate.net
| Compound Class | Target | Key SAR Finding | Reference |
|---|---|---|---|
| Spirocyclic tranylcypromine derivatives | LSD1 | The trans-isomer is more potent than the cis-isomer. Modifications to the amino and benzene moieties modulate potency. | rsc.org |
| Spiro-pyrimidinone/thione derivatives | Urease | Oxygen-containing derivatives (pyrimidinones) are generally more potent than sulfur-containing analogues (pyrimidinethiones). | brieflands.com |
| 8-Oxaspiro[5.6]dodecane derivatives | HSV-1 / CMV | A double bond, a trans-aminoethyl fragment, and an α-hydroxyl group are critical for antiviral activity. | preprints.org |
| Benzo-spirocyclic erythrina derivatives | PARP-1 | Specific substitutions (e.g., in compound 10b and R8e) lead to potent anti-proliferative and enzyme inhibitory activity. | researchgate.net |
Applications of 1 Oxaspiro 5.6 Dodecan 4 Ol in Organic Synthesis and Materials Science
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral spirocyclic frameworks are of great interest in asymmetric synthesis due to their rigid conformations and well-defined spatial arrangement of functional groups. sciety.org These characteristics allow for a high degree of stereocontrol in chemical transformations. While specific documented examples detailing the use of enantiomerically pure 1-Oxaspiro[5.6]dodecan-4-ol as a chiral auxiliary or starting material in complex molecule synthesis are not extensively reported in publicly available literature, the structural features of this compound suggest its potential as a valuable chiral building block.
The utility of chiral amines and alcohols as building blocks in asymmetric synthesis is a well-established principle. mdpi.comresearchgate.net For instance, chiral amines are widely used as resolving agents and in the formation of chiral catalysts. mdpi.com Similarly, chiral alcohols are crucial intermediates in the synthesis of a vast number of pharmaceuticals and natural products. The chirality of this compound, centered at the spiro carbon and the carbon bearing the hydroxyl group, can be exploited to induce stereoselectivity in subsequent reactions. The hydroxyl group can be derivatized to introduce other functionalities or to act as a directing group in stereoselective reactions.
The development of synthetic routes to chiral spirocycles is an active area of research. bldpharm.com Methodologies such as catalytic asymmetric synthesis provide access to enantiomerically enriched spiro compounds that can serve as foundational components for more complex molecular architectures. thieme-connect.com The rigid 1-oxaspiro[5.6]dodecane skeleton can serve as a scaffold to control the facial selectivity of reactions on appended side chains, a strategy commonly employed in asymmetric synthesis.
Intermediates in the Synthesis of Natural Products Incorporating the Spiro[5.6]dodecane Scaffold
The 1-oxaspiro[5.6]dodecane core is a structural feature present in certain natural products. A notable example is Eucalrobusone J, a formyl phloroglucinol (B13840) meroterpenoid isolated from the leaves of Eucalyptus robusta. nih.govresearchgate.net This natural product possesses a unique 1-oxaspiro[5.6]dodecane skeleton. nih.govresearchgate.netdntb.gov.ua The discovery of such compounds highlights the relevance of the 1-oxaspiro[5.6]dodecane framework in the realm of natural product chemistry. rsc.org
The biosynthesis and total synthesis of natural products containing spiroketal moieties are complex undertakings that often involve key strategic bond formations to construct the spirocyclic core. rsc.org While the specific synthetic pathway to Eucalrobusone J has not been detailed in a manner that explicitly names this compound as an intermediate, the retrosynthetic analysis of such a molecule would invariably involve precursors that establish the 1-oxaspiro[5.6]dodecane system. A molecule like this compound or its derivatives could serve as a key intermediate in a convergent synthetic strategy towards Eucalrobusone J and its analogues.
The synthesis of complex spiroketals often relies on cyclization reactions of dihydroxy ketone or alkyne precursors. mdpi.com The structural features of this compound make it a plausible synthon for the elaboration into more complex natural products. The hydroxyl group provides a handle for further functionalization, and the spiroketal core represents a significant portion of the target molecule's architecture.
Potential in the Development of Advanced Materials or Functional Molecules (Non-Medical Applications)
The unique three-dimensional structure of spiro compounds makes them intriguing candidates for the development of advanced materials with novel properties. The rigidity of the spirocyclic system can impart specific conformational preferences and packing characteristics in the solid state, which can influence the bulk properties of a material.
While direct non-medical applications of this compound are not yet described in the literature, the broader class of spiroketals has been explored for various purposes. For instance, the incorporation of spiroketal units into polymer backbones can influence the thermal and mechanical properties of the resulting materials. The defined stereochemistry of chiral spiro compounds can be harnessed to create chiral polymers with applications in chiral separations or as materials with unique optical properties.
Furthermore, spiro compounds have been investigated as components of functional molecules. For example, some spiroketal-containing molecules have been shown to act as ionophores, a property that could be exploited in the design of chemical sensors. nih.gov The pleasant, long-lasting fruity odor of a related compound, Spiro[5.6]dodecan-7-ol, has led to its use in the fragrance industry. sciety.org This suggests that derivatives of this compound could also possess interesting sensory properties. The development of chiral ligands based on spirocyclic scaffolds for use in asymmetric catalysis is another area of active research, which could be considered a non-medical application in the broader chemical industry. sciety.org
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Pathways for 1-Oxaspiro[5.6]dodecan-4-ol
Current synthetic strategies towards oxaspirocycles often involve multi-step sequences. Future research will likely focus on developing more convergent, enantioselective, and environmentally benign methodologies. The synthesis of related spirocyclic derivatives often begins with commercially available reagents and employs key reactions such as epoxidation and subsequent ring-opening, which can be adapted for the synthesis of this compound. mdpi.comresearchgate.net
Key future research directions may include:
Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral auxiliaries to catalytic methods (e.g., organocatalysis, transition-metal catalysis) to control the stereochemistry at the C4-hydroxyl group and the spirocenter.
Bio-inspired Syntheses: Mimicking the plausible biosynthetic pathways of natural products containing the 1-oxaspiro[5.6]dodecane core, such as certain formyl phloroglucinol (B13840) meroterpenoids, could offer novel and efficient synthetic routes. researchgate.net
Flow Chemistry: The adoption of continuous flow technologies could offer improved safety, scalability, and efficiency for key transformations in the synthesis of this compound and its derivatives.
Sustainable Reagents and Solvents: A greater emphasis on the use of greener reagents and renewable solvents will be crucial to align synthetic efforts with the principles of sustainable chemistry.
A comparative table of potential synthetic strategies is presented below.
| Strategy | Key Reactions | Potential Advantages |
| Natural Product-Inspired Synthesis | Hetero-Diels-Alder, Nucleophilic Addition researchgate.net | Biomimetic, potential for high complexity |
| Epoxide Ring-Opening | Epoxidation, Azide-anion opening, "Click-reaction" mdpi.comresearchgate.net | Modular, allows for diverse functionalization |
| Ring-Closing Metathesis | Grubbs-type catalysis acs.org | Efficient formation of the seven-membered ring |
| Prins Cyclization | Lewis or Brønsted acid catalysis acs.org | Convergent route to polycyclic systems |
Advanced Spectroscopic and Structural Analysis for Comprehensive Characterization
While standard techniques like NMR and mass spectrometry are fundamental, a deeper understanding of the conformational dynamics and subtle stereoelectronic effects in this compound requires more advanced analytical methods. The structural elucidation of related natural products has relied on a combination of sophisticated techniques to determine their complex three-dimensional structures. researchgate.net
Future characterization efforts will likely involve:
Vibrational Circular Dichroism (VCD): To provide definitive information on the absolute configuration of chiral centers, complementing electronic circular dichroism (ECD) calculations. researchgate.net
Solid-State NMR (ssNMR): To study the conformation and packing of this compound in the solid state, providing insights into intermolecular interactions.
Advanced Mass Spectrometry Techniques: Methods like ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize different conformers or diastereomers in the gas phase.
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data remains the gold standard for unambiguous structural determination and has been successfully applied to complex spirocyclic systems. mdpi.comrsc.org
The following table summarizes key spectroscopic data for a related 1-oxaspiro[5.6]dodecane-containing natural product, eucalrobusone J. researchgate.net
| Nucleus | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations | Key ROESY Correlations |
| H-2β | 2.28 | - | - | H-7' |
| H-5 | - | - | C-10, C-15 | H-14β |
| H-7' | - | - | C-10 | H-2β |
| H-14 | - | - | C-1, C-9, C-7', C-8' | - |
| Me-12 | - | - | C-6, C-7 | - |
In-depth Computational Modeling for Predictive Chemical Behavior
Computational chemistry is an indispensable tool for predicting the properties and reactivity of complex molecules. For this compound, computational modeling can provide insights that are difficult to obtain through experimentation alone. For instance, electron circular dichroism (ECD) calculations have been vital in determining the absolute configurations of novel meroterpenoids with a 1-oxaspiro[5.6]dodecane core. researchgate.net
Emerging research directions in this area include:
Conformational Analysis: Detailed mapping of the potential energy surface to identify low-energy conformers and understand the conformational flexibility of the seven-membered oxepane (B1206615) ring.
Reaction Mechanism Simulation: Density Functional Theory (DFT) calculations to elucidate the mechanisms of synthetic reactions, predict stereochemical outcomes, and guide the development of new synthetic methods.
Spectra Prediction: High-level calculations of NMR chemical shifts, coupling constants, and chiroptical spectra (ECD, VCD) to aid in the structural elucidation of this compound and its derivatives. researchgate.net
Molecular Dynamics (MD) Simulations: To study the interactions of this compound and its analogues with biological macromolecules, such as enzymes or receptors, providing a basis for rational drug design.
Exploration of New Mechanistic Biological Interactions of Analogues
The 1-oxaspiro[5.6]dodecane scaffold is present in natural products exhibiting interesting biological activities, including cytotoxic and antifungal properties. researchgate.netacs.org Furthermore, related 8-oxaspiro[5.6]dodecane derivatives have been investigated for their potential as anticancer and antiviral agents. preprints.orgpreprints.org This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.
Future research in this domain will likely focus on:
Diversity-Oriented Synthesis (DOS): Creating libraries of analogues by modifying the hydroxyl group at C4 and other positions on the carbocyclic and heterocyclic rings to explore the structure-activity relationship (SAR).
Target Identification: Utilizing chemical proteomics and other advanced techniques to identify the specific cellular targets of biologically active analogues.
Mechanistic Studies: Investigating how the most potent analogues exert their biological effects at a molecular level. Studies on related compounds suggest that the presence of the oxygen atom in the spirocyclic nucleus and a hydroxyl function in the α-position can be critical for antiviral activity. preprints.org
Exploration of New Therapeutic Areas: Screening analogues against a wider range of biological targets, including those relevant to inflammatory diseases, neurodegenerative disorders, and other unmet medical needs.
The table below summarizes the reported biological activities of compounds containing the oxaspiro[5.6]dodecane or related scaffolds.
| Compound Class | Scaffold | Reported Biological Activity | Reference |
| Eucalrobusones | 1-Oxaspiro[5.6]dodecane | Antifungal, Cytotoxic | researchgate.net |
| Psiguadials | Meroterpenoid with spiro-ether linkage | Cytotoxic | acs.org |
| Spirooxepane Derivatives | 8-Oxaspiro[5.6]dodecane | Antiviral, Anticancer | preprints.orgpreprints.org |
| Tetraoxane Derivatives | Tetraoxaspiro[5.6]dodecane | Antileishmanial | ufmg.br |
Integration of this compound into Advanced Organic Methodologies
Beyond its potential as a bioactive molecule, this compound can serve as a versatile building block in organic synthesis. Its defined stereochemistry and functional handles make it an attractive starting material for the synthesis of more complex molecular targets.
Future applications in this area may include:
Complex Natural Product Synthesis: Utilizing this compound as a chiral pool starting material or a key intermediate in the total synthesis of complex natural products. The synthesis of psiguadial B, for example, involved the construction of a complex polycyclic framework featuring a spiro-ether. acs.org
Development of Novel Chiral Ligands: The rigid spirocyclic backbone could be incorporated into the design of new chiral ligands for asymmetric catalysis.
Materials Science: Incorporation into polymers or liquid crystals to study the influence of its unique three-dimensional shape on material properties.
Fragment-Based Drug Discovery (FBDD): Using the this compound scaffold as a starting point for the development of lead compounds by growing fragments from its core structure. The description of spirocyclic oxepines as "privileged structures" in medicinal chemistry supports this approach. preprints.orgpreprints.org
Q & A
Q. How can researchers navigate the lack of eco-toxicological data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
